

Application Notes and Protocols: Acetylvirolin

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Compound of Interest

Compound Name: Acetylvirolin

Cat. No.: B579904

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Product Description

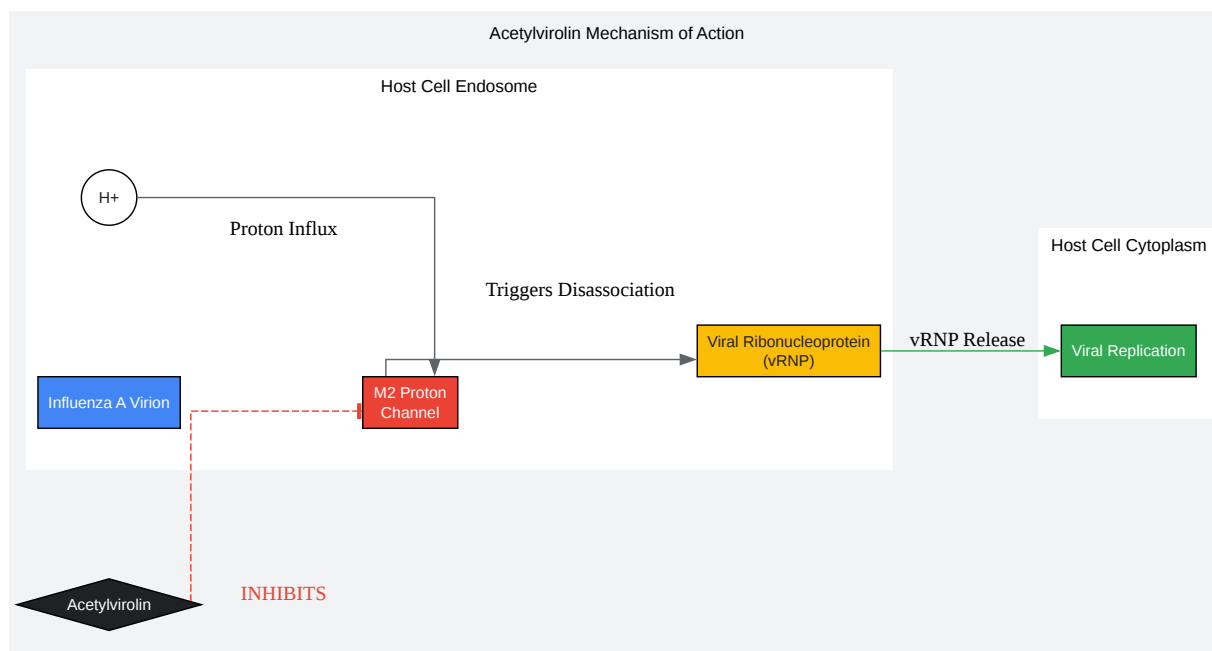
Acetylvirolin is a novel, high-purity synthetic molecule designed for antiviral research. It is a potent and selective inhibitor of the Influenza A virus M2 proton channel, a key component in the viral replication cycle. By blocking this channel, **Acetylvirolin** prevents the uncoating of the viral genome, effectively halting the infection at an early stage. Its unique acetylated structure confers enhanced cell permeability and metabolic stability compared to earlier-generation M2 inhibitors, making it an ideal candidate for in vitro and in vivo studies of antiviral mechanisms.

Chemical Properties:

- Molecular Formula: $C_{14}H_{21}N_3O_2$
- Molecular Weight: 263.34 g/mol
- CAS Number: 916264-22-7
- Appearance: White to off-white crystalline powder
- Solubility: Soluble in DMSO (>25 mg/mL) and Ethanol (>10 mg/mL). Sparingly soluble in water.

Mechanism of Action

Acetylvirolin is a targeted antiviral agent that acts as a non-competitive inhibitor of the M2 proton channel of the Influenza A virus. During viral entry, the M2 channel facilitates the influx of protons from the endosome into the virion, a crucial step for the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm. **Acetylvirolin** binds to a hydrophobic pocket within the M2 transmembrane domain, inducing a conformational change that blocks proton transport. This inhibition prevents the acidification required for viral uncoating, trapping the virus within the endosome and preventing replication.



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Caption: Mechanism of **Acetylvirolin** inhibiting the M2 proton channel.

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic properties of **Acetylvirolin** against various strains of Influenza A.

Table 1: In Vitro Antiviral Activity & Cytotoxicity

Virus Strain	Cell Line	IC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)
A/H1N1/PR/8/34	MDCK	0.85	>100	>117.6
A/H3N2/Udorn/72	MDCK	1.20	>100	>83.3

| A/H5N1/Vietnam/04 | A549 | 0.92 | >100 | >108.7 |

- IC₅₀ (50% Inhibitory Concentration): Concentration of **Acetylvirolin** required to inhibit viral replication by 50%.
- CC₅₀ (50% Cytotoxic Concentration): Concentration of **Acetylvirolin** that causes a 50% reduction in cell viability.
- Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.

Table 2: Pharmacokinetic Properties in Murine Model

Parameter	Value
Administration Route	Oral (gavage)
Dose	10 mg/kg
Bioavailability (F%)	45%
Plasma Half-life (t _{1/2})	4.5 hours
C _{max} (Peak Plasma Conc.)	2.1 μM

| AUC (Area Under Curve) | 12.8 μM·h |

Experimental Protocols

This protocol determines the concentration of **Acetylvirolin** required to inhibit virus-induced plaque formation in a cell monolayer.

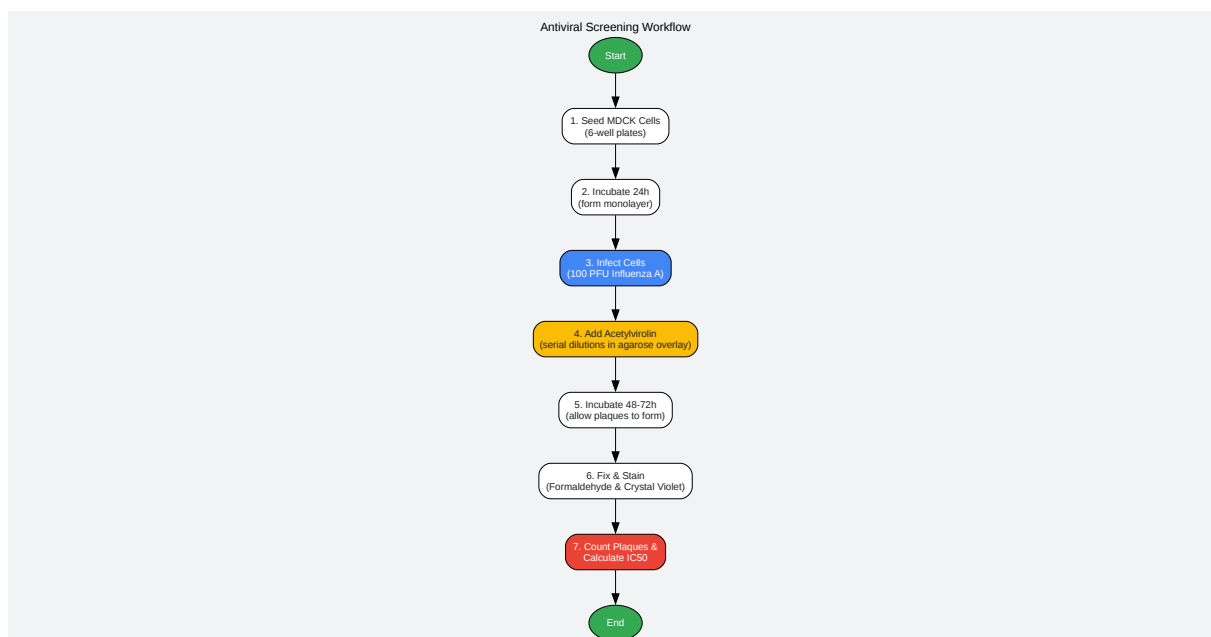
Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock
- **Acetylvirolin** stock solution (10 mM in DMSO)
- DMEM, 2% Fetal Bovine Serum (FBS)
- Agarose (low-melting point)
- Crystal Violet staining solution

Procedure:

- Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5×10^5 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to form a confluent monolayer.
- Compound Dilution: Prepare serial dilutions of **Acetylvirolin** in infection media (DMEM + 1 µg/mL TPCK-trypsin) ranging from 0.01 µM to 100 µM. Include a "virus control" (no compound) and "cell control" (no virus, no compound).
- Infection: Wash the cell monolayers with PBS. Adsorb 100 plaque-forming units (PFU) of Influenza A virus onto the cells for 1 hour at 37°C.
- Treatment: Remove the virus inoculum. Overlay the cells with 2 mL of a 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose containing the corresponding **Acetylvirolin** dilutions.
- Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours until plaques are visible in the virus control wells.
- Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and stain the monolayer with 0.5% crystal violet solution for 15 minutes.

- Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the IC_{50} value by plotting the percentage of plaque inhibition versus the log of the compound concentration.



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Caption: Workflow for determining

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